molecular formula C14H13IN2O B268859 3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide

3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B268859
M. Wt: 352.17 g/mol
InChI Key: NFHMCLBEKNNDJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide, also known as IMPB, is a small molecule inhibitor that has been widely used in scientific research to study the biological functions of various proteins.

Mechanism of Action

The mechanism of action of 3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide involves binding to the active site of the target protein and inhibiting its enzymatic activity. For example, 3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide binds to the ATP-binding pocket of HSP90 and prevents its interaction with client proteins, leading to their degradation. Similarly, 3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide binds to the catalytic site of PDE10A and inhibits its activity, leading to an increase in intracellular levels of cyclic nucleotides.
Biochemical and Physiological Effects:
3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide has been shown to have various biochemical and physiological effects in different cell types. For example, 3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of HDAC6. 3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide has also been shown to induce autophagy in neuronal cells by inhibiting the activity of HSP90. Furthermore, 3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide has been shown to increase intracellular levels of cyclic nucleotides in striatal neurons, leading to improved motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide in lab experiments is its high potency and selectivity towards its target proteins. 3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide has been shown to have nanomolar potency towards HDAC6, HSP90, and PDE10A, making it a valuable tool for studying the biological functions of these proteins. However, one of the limitations of using 3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on 3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide. One potential direction is to investigate the effects of 3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide on other proteins involved in cellular processes such as DNA repair and cell cycle regulation. Another potential direction is to develop more soluble analogs of 3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide that can be used in a wider range of experimental setups. Finally, 3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide could be used in combination with other small molecule inhibitors to investigate the effects of simultaneous inhibition of multiple proteins on cellular processes.
In conclusion, 3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide is a valuable tool for studying the biological functions of various proteins and has potential applications in the development of new therapies for diseases such as cancer and Parkinson's disease. Further research is needed to fully understand the mechanism of action and potential applications of this small molecule inhibitor.

Synthesis Methods

The synthesis of 3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide involves several steps, including the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride, which is then reacted with pyridine-3-carbinol to produce 4-methyl-N-(pyridin-3-ylmethyl)benzamide. The final step involves the substitution of the 3-hydrogen atom of the pyridine ring with an iodine atom using iodine monochloride.

Scientific Research Applications

3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide has been used in various scientific research studies to investigate the biological functions of proteins such as HDAC6, HSP90, and PDE10A. HDAC6 is a histone deacetylase that plays a crucial role in regulating gene expression, while HSP90 is a molecular chaperone that is involved in protein folding and stability. PDE10A is a phosphodiesterase that regulates intracellular levels of cyclic nucleotides. 3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide has been shown to inhibit the activity of these proteins, leading to changes in cellular processes such as cell proliferation, apoptosis, and autophagy.

properties

Product Name

3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide

Molecular Formula

C14H13IN2O

Molecular Weight

352.17 g/mol

IUPAC Name

3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C14H13IN2O/c1-10-4-5-12(7-13(10)15)14(18)17-9-11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H,17,18)

InChI Key

NFHMCLBEKNNDJD-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)I

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)I

Origin of Product

United States

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